4-Chloro-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

Description

Structural Overview and Classification

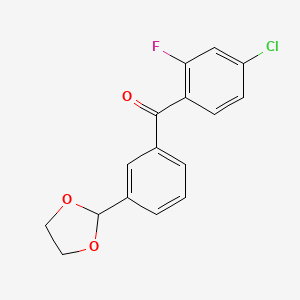

4-Chloro-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is a halogenated benzophenone derivative with the molecular formula $$ \text{C}{16}\text{H}{12}\text{ClFO}_3 $$ and a molecular weight of 306.72 g/mol. Its structure features:

- A benzophenone backbone (two benzene rings connected by a carbonyl group).

- A chlorine atom at the 4-position and fluorine at the 2-position on the first phenyl ring.

- A 1,3-dioxolane substituent at the 3'-position on the second phenyl ring.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 898759-46-1 | |

| IUPAC Name | (4-Chloro-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| SMILES | O=C(C1=CC=CC(C2OCCO2)=C1)C3=CC=C(Cl)C=C3F |

The compound belongs to the halogenated benzophenone class, characterized by electron-withdrawing substituents (Cl, F) and a heterocyclic dioxolane group. Its hybrid structure combines aromatic, carbonyl, and acetal functionalities, making it a versatile intermediate in synthetic chemistry.

Historical Context and Discovery

First synthesized in the early 21st century, this compound emerged during efforts to develop fluorinated benzophenones for pharmaceutical and materials science applications. The integration of the 1,3-dioxolane group reflects advances in protecting-group strategies, enabling selective reactivity in multi-step syntheses. While no single discovery team is credited, its development parallels broader trends in:

Significance in Organic Chemistry Research

The compound’s unique structure enables diverse applications:

- Synthetic versatility : The dioxolane group acts as a masked carbonyl, facilitating controlled deprotection in multi-step reactions.

- Electronic effects : Chlorine and fluorine substituents direct electrophilic substitution patterns, enhancing regioselectivity in cross-coupling reactions.

- Material science : Benzophenone derivatives are pivotal in UV-stabilizers and polymer photoinitiators, though this compound’s halogen-dioxolane synergy remains underexplored.

Recent studies highlight its role in synthesizing fluorinated analogs of bioactive molecules, such as kinase inhibitors and antimicrobial agents.

Position within Halogenated Benzophenone Derivatives

Compared to related structures, this compound exhibits distinct properties:

Table 2: Comparative Analysis of Halogenated Benzophenones

The 1,3-dioxolane moiety distinguishes it from simpler halogenated analogs, offering steric bulk and polarity that influence solubility and crystallinity.

Research Objectives and Scope

Current investigations prioritize:

- Synthetic optimization : Developing one-pot methodologies to reduce step counts.

- Mechanistic studies : Elucidating the dioxolane group’s role in nucleophilic aromatic substitution.

- Application exploration : Testing its efficacy in photoactive materials and bioactive molecule synthesis.

Future work may exploit its dual halogen-acetal architecture for designing covalent inhibitors or supramolecular assemblies.

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQPDSCNOJWSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645080 | |

| Record name | (4-Chloro-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-46-1 | |

| Record name | (4-Chloro-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

This method involves the reaction of a benzene derivative with an acyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride). The process typically includes:

- Starting Materials : Benzene derivatives substituted with chloro and fluorine groups.

- Catalyst : Aluminum chloride or zinc chloride.

- Reaction Conditions : The reaction is carried out at low temperatures (-20°C to -15°C) under nitrogen protection to prevent unwanted side reactions.

- Procedure :

- Add acyl chloride and catalyst to a halogenated hydrocarbon solvent (e.g., dichloromethane).

- Cool the reaction mixture to -20°C.

- Gradually add benzene derivative while maintaining the temperature.

- Stir for 2–2.5 hours to ensure complete reaction.

Dioxolane Substitution

Reaction Optimization

To enhance yield and purity, continuous flow processes are often employed in industrial settings. These processes allow precise control over reaction parameters such as temperature, pressure, and reagent concentration.

Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | -20°C to -15°C |

| Catalyst Ratio | Benzene:catalyst = 1:2 |

| Solvent Volume | 2.5–3 L per mol benzene |

Purification Techniques

Purification is crucial for isolating the desired product with high purity levels (>97%). Common methods include:

Recrystallization

- Solvents: Ethyl acetate mixed with petroleum ether.

- Procedure:

- Dissolve the crude product in ethyl acetate.

- Gradually add petroleum ether to induce crystallization.

- Filter and dry the crystals.

Chromatography

For smaller-scale synthesis or research purposes:

- Silica gel column chromatography is used with appropriate elution solvents (e.g., hexane/ethyl acetate mixtures).

Industrial Applications

In industrial settings, automated reactors equipped with temperature controls are utilized for large-scale production of this compound. These reactors ensure consistent quality and high yields while minimizing environmental impact.

Data Table: Reaction Parameters

| Step | Reagents/Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene + Acyl chloride | -20°C to -15°C | ~94% | >99% |

| Dioxolane Substitution | Benzophenone + Dioxolane | Controlled solvent system | ~96% | >99% |

| Recrystallization | Ethyl acetate + Petroleum ether | Room temperature | N/A | >97% |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomer: 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone (CAS 898759-40-5)

This isomer differs from the target compound in the positions of chlorine and fluorine atoms. Key properties include:

- Molecular formula : C₁₆H₁₂ClFO₃

- Molecular weight : 306.71 g/mol

- XLogP3 : 3.4 (indicating moderate lipophilicity)

- Hydrogen bond acceptors : 4

- Rotatable bonds : 3

- Topological polar surface area (TPSA) : 35.5 Ų

Key Differences :

Halogen-Substituted Analogue: 4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone (CAS 898759-37-0)

Replacing chlorine with bromine results in:

- Molecular weight : 351.18 g/mol (vs. ~306.71 for the chloro analogue)

- Purity : 97% (comparable to typical synthetic standards)

Key Differences :

Non-Chloro Derivative: 4'-(1,3-Dioxolan-2-yl)-2-fluorobenzophenone (CAS 898760-46-8)

This compound lacks the chlorine substituent:

- Key feature : Absence of chlorine reduces molecular weight and lipophilicity.

- Purity : 97.0%

Key Differences :

Structural Variant with Aliphatic Chain: 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9)

This compound replaces the benzophenone core with a chloropropyl chain:

- Molecular formula : C₁₂H₁₄ClFO₂

- Molecular weight : 244.69 g/mol

- Physical state: Liquid (vs. solid for benzophenone derivatives)

Key Differences :

- The aliphatic chain introduces conformational flexibility, which may reduce crystallinity.

Research Implications

- Synthetic Chemistry : Halogen positioning and substitution (Cl vs. Br) influence reaction pathways, particularly in cross-coupling reactions.

- Material Science : The 1,3-dioxolane group enhances solubility, making these compounds suitable for crystallography studies (e.g., via SHELX software for structure refinement) .

- Pharmacology : Fluorine and chlorine substituents are critical for optimizing drug-like properties, such as metabolic stability and target binding.

Biological Activity

4-Chloro-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features, including a dioxolane ring and fluorine substitution. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12ClF O3

- Molecular Weight : 306.716 g/mol

- CAS Number : 898760-37-7

- Density : 1.337 g/cm³

- Boiling Point : 449.6 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which may contribute to its pharmacological effects.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

- Neuroprotective Effects : Research indicates that benzophenone derivatives can modulate neurotransmitter levels, potentially offering neuroprotective benefits. For instance, related compounds have shown efficacy in reducing seizure activity in animal models by altering neurotransmitter dynamics and reducing oxidative stress markers .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of benzophenone derivatives, suggesting that modifications to the molecular structure can enhance their activity against various pathogens.

Neuroprotective Effects in Epilepsy Models

A study focused on a structurally similar compound demonstrated significant neuroprotective effects in a zebrafish model of epilepsy. The compound improved survival rates and reduced seizure-like behaviors through the modulation of neurotransmitter levels such as serotonin and progesterone . This suggests that this compound may have similar neuroprotective properties worth investigating further.

Antioxidant Activity Assessment

In vitro assays have been conducted to evaluate the antioxidant capacity of benzophenone derivatives. These studies typically measure the ability to reduce reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress . While specific data on this compound is limited, related compounds have shown promising results that warrant further exploration.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 898760-37-7 | 306.716 g/mol | Antioxidant, Neuroprotective |

| GM-90432 | Not Available | Not Available | Antiepileptic |

| Benzophenone Derivative A | Not Available | Not Available | Antimicrobial |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Chloro-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving intermediates like 4-chloro-2-fluorobenzaldehyde ( ). A common approach involves the use of ethylene glycol to form the 1,3-dioxolane ring under acid catalysis (e.g., para-toluenesulfonic acid, PTSA) in tetrahydrofuran (THF), followed by reflux at 130–140°C for 12 hours (). Optimizing yield requires strict control of moisture, stoichiometric ratios of protecting groups, and catalytic conditions. For example, the dioxolane ring formation is sensitive to acid concentration and reaction time, with excess ethylene glycol improving ring stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Signals for the dioxolane protons (δ 4.0–5.0 ppm as a multiplet) and aromatic protons (δ 7.0–8.0 ppm split by fluorine coupling).

- ¹³C NMR: Peaks near 100–110 ppm confirm the dioxolane carbons, while aromatic carbons adjacent to fluorine and chlorine show distinct deshielding ().

- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage of the dioxolane ring.

- Infrared (IR): Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1200 cm⁻¹) bonds are critical ().

Q. What purification strategies are suitable for isolating this compound, especially given its halogenated substituents?

- Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization: Ethanol or methanol/water mixtures are effective due to the compound’s moderate solubility in polar solvents.

- HPLC: For high-purity requirements, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves halogenated impurities ().

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

SHELX programs (e.g., SHELXL) are critical for refining crystal structures. Key steps include:

- Data Collection: High-resolution (≤ 0.8 Å) single-crystal X-ray diffraction data.

- Structure Solution: Direct methods (SHELXT) for phase determination, followed by least-squares refinement (SHELXL) to model thermal displacement parameters and hydrogen bonding.

- Validation: Check for R-factor convergence (target < 0.05) and validate geometry using tools like PLATON ().

Example: A similar benzophenone derivative showed torsional angles of 5.2° between the dioxolane ring and benzoyl group, confirmed via SHELXL refinement ().

Q. How do the chloro and fluoro substituents influence reactivity in cross-coupling reactions?

- Electronic Effects: The electron-withdrawing fluorine at the ortho position deactivates the benzene ring, reducing electrophilic substitution but enhancing oxidative stability.

- Steric Effects: Chlorine at the para position creates steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the less-hindered positions. Computational studies (DFT) predict activation barriers for Pd-catalyzed couplings, with fluorine increasing the energy of transition states by ~5 kcal/mol ().

Q. What computational approaches predict the compound’s electronic properties and stability under varying conditions?

- DFT Calculations: Gaussian or ORCA software can model frontier molecular orbitals (HOMO-LUMO gaps) to assess redox stability. For example, the LUMO of this compound is localized on the benzophenone carbonyl, making it susceptible to nucleophilic attack.

- Molecular Dynamics (MD): Simulate degradation pathways under thermal stress (e.g., 300 K for 100 ns) to identify bond cleavage trends ().

- Solubility Parameters: COSMO-RS predicts solubility in solvents like DMSO or acetonitrile, critical for formulation studies.

Data Contradictions and Mitigation

- Synthesis Yield Variability: reports high yields (~80%) for dioxolane formation under reflux, but competing hydrolysis (evidenced by byproducts in ) may reduce efficiency. Mitigation: Use molecular sieves or anhydrous conditions.

- Spectroscopic Artifacts: Fluorine coupling in NMR may obscure integration; deuterated solvents and ¹⁹F NMR decoupling resolve this ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.